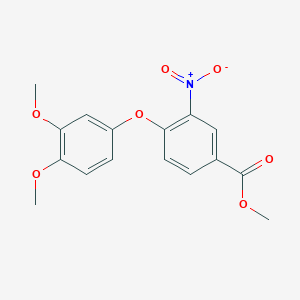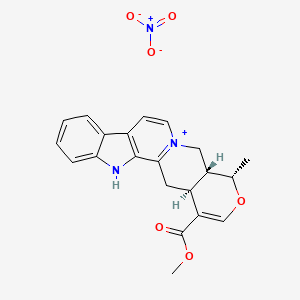
Serpentine nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serpentine nitrate is a compound that belongs to the family of nitrates, which are known for their diverse applications in various fields. Nitrates are characterized by the presence of the nitro group (NO3) attached to a central atom or molecule. This compound, in particular, is derived from serpentine minerals, which are rich in magnesium silicate. These minerals are commonly found in ultramafic rocks and have unique physicochemical properties that make them suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of serpentine nitrate typically involves the nitration of serpentine minerals. This process can be carried out using a variety of nitrating agents, such as nitric acid, mixed nitric acid and sulfuric acid, or other combinations of nitrating agents. The reaction conditions, including temperature, pressure, and concentration of the nitrating agents, play a crucial role in determining the efficiency and yield of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous nitration processes. These processes are designed to optimize the reaction conditions and ensure consistent product quality. The use of advanced nitration reactors and automated control systems allows for efficient and scalable production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Serpentine nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the specific conditions under which the reactions are carried out .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts that facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, reduction reactions may yield amines, while oxidation reactions can produce various oxides and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Serpentine nitrate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthesis processes and as a catalyst in certain reactions. In biology and medicine, this compound is studied for its potential therapeutic effects and its role in biochemical pathways. Industrially, it is used in the production of fertilizers, explosives, and other nitrogen-containing products .
Wirkmechanismus
The mechanism of action of serpentine nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets of nitric oxide include soluble guanylate cyclase, which is activated by NO to produce cyclic GMP, leading to various downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to serpentine nitrate include other nitrates such as glyceryl trinitrate, isosorbide dinitrate, and sodium nitrate. These compounds share the presence of the nitro group and exhibit similar chemical reactivity .
Uniqueness: What sets this compound apart from other nitrates is its unique origin from serpentine minerals and its specific physicochemical properties. The presence of magnesium silicate in this compound imparts distinct characteristics that make it suitable for specialized applications, such as in the production of advanced materials and as a catalyst in certain chemical reactions .
Eigenschaften
CAS-Nummer |
6545-58-0 |
|---|---|
Molekularformel |
C21H21N3O6 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;nitrate |
InChI |
InChI=1S/C21H20N2O3.NO3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;2-1(3)4/h3-8,11-12,15-16H,9-10H2,1-2H3;/q;-1/p+1/t12-,15-,16+;/m0./s1 |
InChI-Schlüssel |
BIEFRVJCWZDXBE-RXAPEJBRSA-O |
Isomerische SMILES |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] |
Kanonische SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


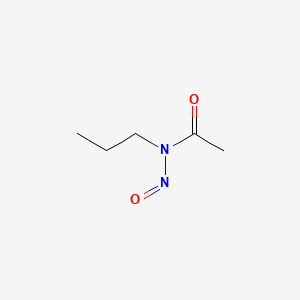
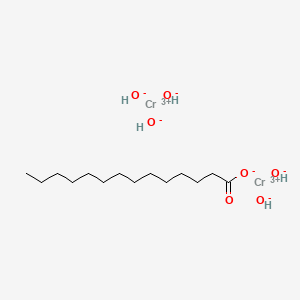
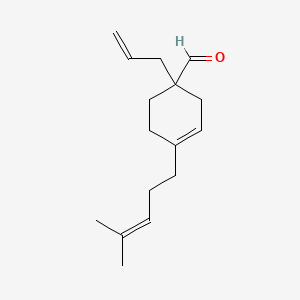
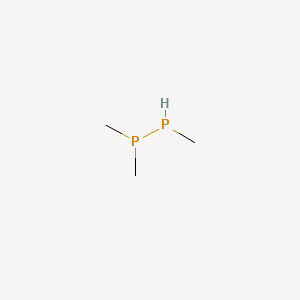
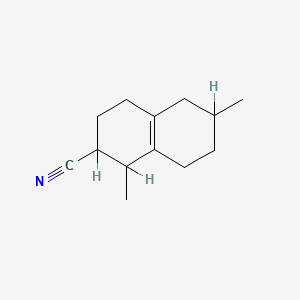
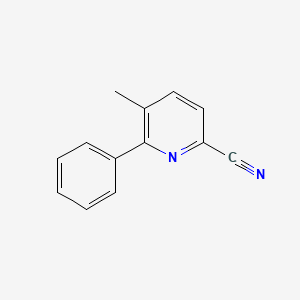
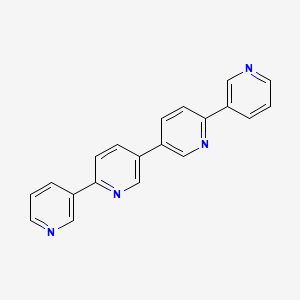
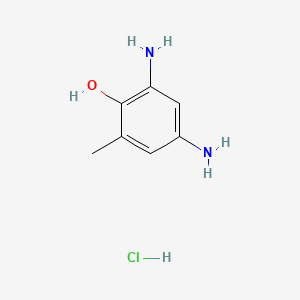
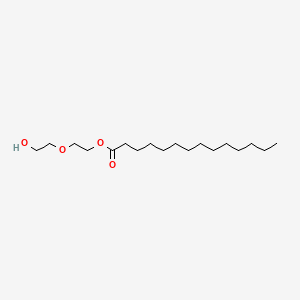

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)


